molecular formula C68H136N2O3 B12704278 Einecs 282-230-3 CAS No. 84145-07-3

Einecs 282-230-3

Katalognummer: B12704278
CAS-Nummer: 84145-07-3
Molekulargewicht: 1029.8 g/mol
InChI-Schlüssel: UVQNACMMKWQJDZ-ARQKROFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid, compound with hexadecylamine (1:1), typically involves the reaction of oleic acid with hexadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:

[ \text{C18H34O2} + \text{C16H35N} \rightarrow \text{C34H69NO2} ]

In this reaction, oleic acid (C18H34O2) reacts with hexadecylamine (C16H35N) to form the compound (C34H69NO2).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oleic acid, compound with hexadecylamine (1:1), can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Oleic acid, compound with hexadecylamine (1:1), has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of oleic acid, compound with hexadecylamine (1:1), involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. These interactions are crucial for its biological effects, such as antimicrobial and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Stearic acid, compound with hexadecylamine (11): Similar in structure but with a saturated fatty acid instead of oleic acid.

    Palmitic acid, compound with hexadecylamine (11): Another similar compound with a different fatty acid component.

Uniqueness

Oleic acid, compound with hexadecylamine (1:1), is unique due to the presence of the unsaturated oleic acid, which imparts distinct chemical and biological properties. The unsaturation in oleic acid allows for additional reactivity and interactions compared to saturated fatty acids .

Eigenschaften

CAS-Nummer

84145-07-3

Molekularformel

C68H136N2O3

Molekulargewicht

1029.8 g/mol

IUPAC-Name

hexadecan-1-amine;(Z)-N-hexadecyloctadec-9-enamide;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C34H67NO.C18H34O2.C16H35N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17,19H,3-16,18,20-33H2,1-2H3,(H,35,36);9-10H,2-8,11-17H2,1H3,(H,19,20);2-17H2,1H3/b19-17-;10-9-;

InChI-Schlüssel

UVQNACMMKWQJDZ-ARQKROFQSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCNC(=O)CCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)O

Kanonische SMILES

CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.